molecular formula C17H21ClN4O5 B13863331 tert-butyl N-[3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]propyl]carbamate

tert-butyl N-[3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]propyl]carbamate

Cat. No.: B13863331
M. Wt: 396.8 g/mol
InChI Key: FUENKDDAMVWJAE-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]propyl]carbamate is a complex organic compound with a unique structure that includes a tert-butyl carbamate group, a nitrophenoxy group, and a chloroimidazole moiety

Preparation Methods

The synthesis of tert-butyl N-[3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]propyl]carbamate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the nitrophenoxy intermediate: This step involves the nitration of a phenol derivative to introduce the nitro group.

    Introduction of the chloroimidazole group: This step involves the reaction of the nitrophenoxy intermediate with a chloroimidazole derivative.

    Formation of the carbamate group: This step involves the reaction of the intermediate with tert-butyl carbamate under specific conditions to form the final product.

The reaction conditions typically involve the use of solvents such as methylene chloride, chloroform, and alcohols, and may require catalysts or specific temperature and pressure conditions .

Chemical Reactions Analysis

tert-Butyl N-[3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]propyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, nucleophiles like amines or thiols, and acids or bases for hydrolysis .

Scientific Research Applications

tert-Butyl N-[3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]propyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]propyl]carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloroimidazole moiety can bind to specific enzymes or receptors, modulating their activity. The carbamate group can undergo hydrolysis, releasing active intermediates that exert biological effects .

Comparison with Similar Compounds

tert-Butyl N-[3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]propyl]carbamate can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C17H21ClN4O5

Molecular Weight

396.8 g/mol

IUPAC Name

tert-butyl N-[3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]propyl]carbamate

InChI

InChI=1S/C17H21ClN4O5/c1-17(2,3)27-16(23)19-7-4-8-26-14-9-12(22(24)25)5-6-13(14)21-10-15(18)20-11-21/h5-6,9-11H,4,7-8H2,1-3H3,(H,19,23)

InChI Key

FUENKDDAMVWJAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCOC1=C(C=CC(=C1)[N+](=O)[O-])N2C=C(N=C2)Cl

Origin of Product

United States

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